molecular formula C27H30O16 B1255186 kaempferol-3-O-hexoxyl-hexoside

kaempferol-3-O-hexoxyl-hexoside

Cat. No. B1255186
M. Wt: 610.5 g/mol
InChI Key: BITPRCODIALMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

kaempferol-3-O-hexoxyl-hexoside is a natural product found in Asplenium obovatum, Pelargonium reniforme, and other organisms with data available.

Scientific Research Applications

  • Antimicrobial and Wound Healing : A study by Al-Madhagy et al. (2019) on a polyphenolic-rich fraction from Coccinia grandis leaves, which includes kaempferol derivatives, demonstrated pronounced antimicrobial activity and remarkable wound healing ability in rat models, comparable to commercial treatments (Al-Madhagy et al., 2019).

  • Anticancer and Anti-inflammatory Effects : Imran et al. (2018) reviewed the effective role of kaempferol against various degenerative disorders, highlighting its antioxidant, anti-inflammatory, anticancer, antidiabetic, and antiaging effects. The study emphasizes kaempferol's potential as a protective and chemotherapeutic agent against several ailments (Imran et al., 2018).

  • Source of Natural Antioxidants : Research by Schieber et al. (2003) identified kaempferol derivatives in mango peels, suggesting their potential as natural antioxidants or functional food ingredients (Schieber et al., 2003).

  • Enhancement of Antioxidant Activity : Tzeng et al. (2011) explored kaempferol's antioxidant properties and found that its nanoparticle formulation retained potent antioxidant activity, suggesting its application in health food and clinical research (Tzeng et al., 2011).

  • Bioactive Compounds in Food : A study by Aksay et al. (2020) on caper buds and berries identified kaempferol-3-O-rutinoside as a principal phenolic component, highlighting its importance in food chemistry (Aksay et al., 2020).

  • Improving Solubility and Antioxidant Activity : Research by Deng et al. (2019) synthesized kaempferol derivatives to enhance water solubility and antioxidant activity, pointing to their potential as antioxidants and therapeutic agents (Deng et al., 2019).

  • Apoptosis Induction in Cancer Cells : Marfé et al. (2009) reported that kaempferol induces apoptosis in different cancer cell lines by deactivating certain cellular pathways, suggesting its potential in cancer treatment (Marfé et al., 2009).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPRCODIALMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

kaempferol-3-O-hexoxyl-hexoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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